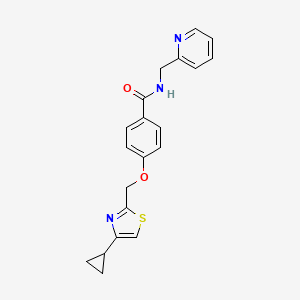
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide, commonly known as DB844, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DB844 belongs to the class of benzamides and has been studied extensively for its antimicrobial properties.
Applications De Recherche Scientifique
Antimicrobial Activities
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide and its derivatives have been extensively researched for their antimicrobial properties. These compounds have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have demonstrated inhibitory action against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The presence of the thiazole and thiazolidine moieties, especially with fluorine substitutions, has been crucial for enhancing antimicrobial efficacy. This research suggests that these compounds could offer valuable therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013); (Desai, Rajpara, & Joshi, 2013).
Acaricidal and Insecticidal Activities
Further studies have explored the acaricidal and insecticidal potential of derivatives containing sulfur ether moieties. These compounds exhibited excellent activity against both eggs and larvae of Tetranychus cinnabarinus, surpassing the efficacy of traditional acaricides like etoxazole. This highlights their potential as novel acaricides or pesticides for agricultural use. The unique structure of these compounds, particularly the strategic inclusion of fluorine atoms, has been instrumental in achieving high levels of pest control effectiveness (Yu, Liu, Li, & Wang, 2015).
Synthesis and Material Applications
The research extends beyond biological activities, delving into the synthesis of novel compounds for material science applications. One study focused on the synthesis and characterization of phenylnitrile functional benzoxazine monomers, revealing that the incorporation of specific functional groups can significantly enhance thermal stability and mechanical properties of cured materials. This suggests potential applications in developing advanced polymers with improved performance characteristics for various industrial applications (Qi et al., 2009).
Antitumor and Cytotoxic Activities
Additionally, fluorinated derivatives of this compound have been investigated for their potential antitumor properties. Studies have identified compounds with potent cytotoxic activity against specific cancer cell lines, suggesting a novel mode of action distinct from commercial anticancer drugs. This research avenue opens up possibilities for the development of new therapeutic agents targeting cancer (Hutchinson et al., 2001).
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For a similar compound, a comprehensive list of safety precautions is provided . These precautions might also apply to your compound, but specific information should be obtained from the material safety data sheet (MSDS) of your compound.
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGKREUCBYPQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

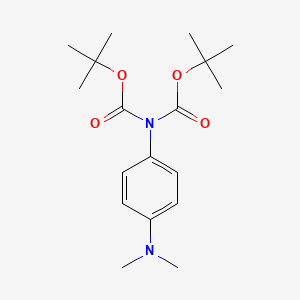
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2584869.png)
![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2584871.png)
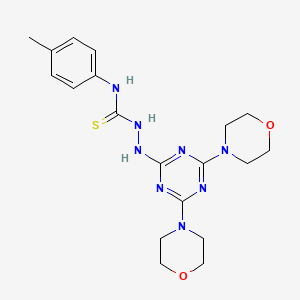
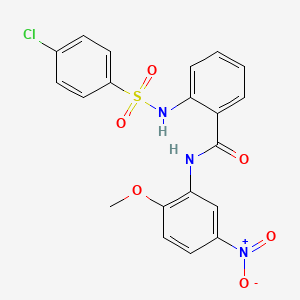
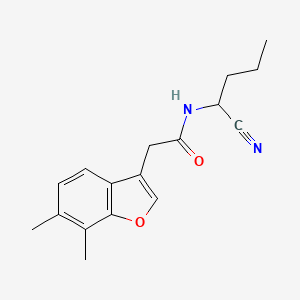
![7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2584877.png)
![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2584878.png)
![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2584879.png)
![3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2584880.png)
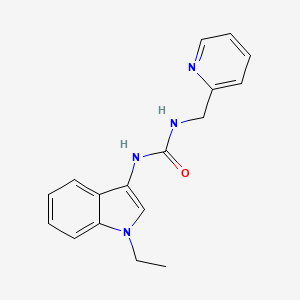
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
